REACTION_CXSMILES
|
CC(O[C@H:5]1[C:15](=O)[N:14](CCN(C)C)C2C=CC=CC=2S[C@H:6]1[C:22]1[CH:23]=[CH:24][C:25](OC)=[CH:26][CH:27]=1)=O.CCOP(OCC)(CC1C=CC(C2[S:50]C3C=CC=CC=3N=2)=CC=1)=O>>[S:50]1[C:27]2[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=2[CH:6]=[CH:5][CH:15]=[N:14]1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
S1N=CC=CC2=C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |